molecular formula C7H6Cl2N2O2 B1403644 Ethyl 4,6-dichloropyrimidine-2-carboxylate CAS No. 56032-01-0

Ethyl 4,6-dichloropyrimidine-2-carboxylate

Cat. No. B1403644
CAS RN: 56032-01-0
M. Wt: 221.04 g/mol
InChI Key: KRCJVOFXNWPEKL-UHFFFAOYSA-N
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Description

Ethyl 4,6-dichloropyrimidine-2-carboxylate is a chemical compound with the molecular formula C7H6Cl2N2O2 and a molecular weight of 221.04 . It is used as an important intermediate for raw materials in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .


Synthesis Analysis

The synthesis of 4,6-dichloropyrimidine derivatives involves the use of organolithium reagents . In one method, 112 grams of 4,6-dihydroxy-pyrimidine is combined with 400 grams of ethylene dichloride and 1.5 grams of boric acid. The mixture is warmed up to reflux, and 250 grams of sulfur oxychlorides are added over about 5 hours. After cooling to room temperature, the material is transferred to a flask and heated until the yield of ethylene dichloride reaches 240 grams. The remaining mixture is then distilled to obtain the final product .


Molecular Structure Analysis

The molecular structure of Ethyl 4,6-dichloropyrimidine-2-carboxylate consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Chemical Reactions Analysis

Cyclic voltammograms of 4,6-dichloropyrimidine show three cathodic waves, arising from sequential cleavage of carbon-chlorine bonds as well as the reduction of pyrimidine . This suggests that the compound is involved in various chemical reactions, particularly those involving nucleophilic substitution .


Physical And Chemical Properties Analysis

Ethyl 4,6-dichloropyrimidine-2-carboxylate has a predicted boiling point of 334.1±45.0 °C and a predicted density of 1.433±0.06 g/cm3 . Its pKa is predicted to be -6.98±0.30 .

Scientific Research Applications

Synthesis of Condensed Azines

Ethyl 4,6-dichloropyrimidine-2-carboxylate is used in the synthesis of various azines. For instance, it reacts with methyl 3-aminocrotonate to form pyrido[2,3-d]pyrimidine, which further reacts with ethyl 3,3-diaminoacrylate to yield pyrimido[4,5,6-de][1,6]naphthyridine derivatives (Bakulina et al., 2014).

Polymer-Assisted Synthesis

Ethyl 4,6-dichloropyrimidine-2-carboxylate is instrumental in the polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. This synthesis involves the construction of the heterocyclic moiety on a solid support derived from Merrifield’s resin (Eynde et al., 2003).

Synthesis of Thiazolopyrimidines

The compound is also used in the synthesis of various thiazolopyrimidines and related derivatives. For example, ethyl 4-aryl-6-substituted-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates react with different reagents to yield several thiazolopyrimidine compounds with diverse structures (Sherif et al., 1993).

Microwave-Mediated Synthesis

Under microwave irradiation and solvent-free conditions, ethyl 4,6-dichloropyrimidine-2-carboxylate undergoes reactions to form novel pyrimido[1,2-a]pyrimidines. This process demonstrates the compound's utility in efficient and environmentally friendly synthetic pathways (Eynde et al., 2001).

Synthesis of Tetrahydropyridines

Ethyl 4,6-dichloropyrimidine-2-carboxylate acts as a synthon in the phosphine-catalyzed [4 + 2] annulation process, leading to the synthesis of tetrahydropyridines. This highlights its role in creating complex heterocyclic structures (Zhu et al., 2003).

Safety And Hazards

Ethyl 4,6-dichloropyrimidine-2-carboxylate should be handled with care. Exposure can cause severe skin burns and eye damage, and may cause respiratory irritation. It may also cause an allergic skin reaction. It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a sealed container in a dry environment at 2-8°C .

Future Directions

The future directions of Ethyl 4,6-dichloropyrimidine-2-carboxylate research could involve further exploration of its synthesis methods and potential applications in the medical and pharmaceutical fields. The introduction of hydrophobic groups at the 4-position of the pyrimidine ring is expected to enhance binding affinity with certain receptor sites, which could be beneficial in drug design . Additionally, the compound’s reactivity and the regioselectivity of its reactions could be further investigated .

properties

IUPAC Name

ethyl 4,6-dichloropyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O2/c1-2-13-7(12)6-10-4(8)3-5(9)11-6/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCJVOFXNWPEKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,6-dichloropyrimidine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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